![molecular formula C28H40P2 B14474557 (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] CAS No. 72144-83-3](/img/structure/B14474557.png)
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] is an organophosphorus compound that features a butane-1,4-diyl backbone with two cyclohexyl(phenyl)phosphane groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] typically involves the reaction of butane-1,4-diyl dihalides with cyclohexyl(phenyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine hydrides.
Scientific Research Applications
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and probes in biochemical assays.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism by which (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s phosphane groups play a crucial role in these interactions, facilitating the formation of strong bonds with metal centers and other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
(Butane-1,4-diyl)bis(diphenylphosphane): Similar structure but with diphenylphosphane groups instead of cyclohexyl(phenyl)phosphane.
(Butane-1,4-diyl)bis[diethylphosphane]: Features diethylphosphane groups, leading to different chemical properties and reactivity.
Uniqueness
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] is unique due to the presence of cyclohexyl groups, which impart steric hindrance and influence the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
72144-83-3 |
|---|---|
Molecular Formula |
C28H40P2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
cyclohexyl-[4-[cyclohexyl(phenyl)phosphanyl]butyl]-phenylphosphane |
InChI |
InChI=1S/C28H40P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1,3,5-6,9-10,15-16,19-20,26,28H,2,4,7-8,11-14,17-18,21-24H2 |
InChI Key |
DQMMJGSYQGODRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(CCCCP(C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


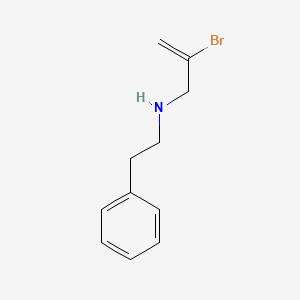



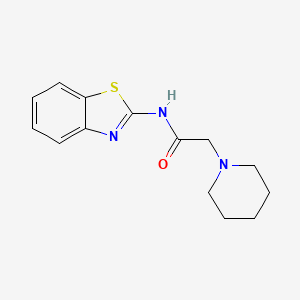
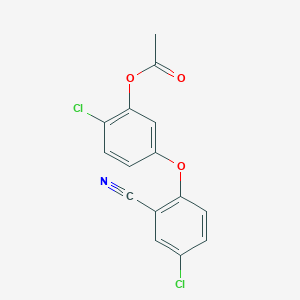
![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
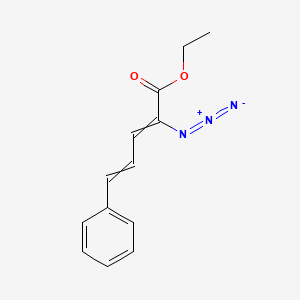
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
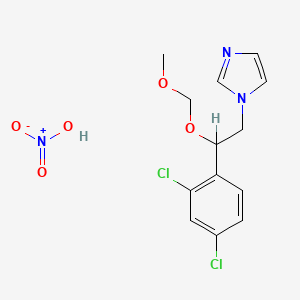
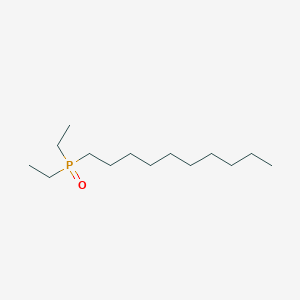
phosphanium bromide](/img/structure/B14474567.png)

